7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

In silico prediction Activity spectra Kinase inhibition

7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 871819-31-7) is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) family, featuring a chlorine atom at position 7 and a carboxylic acid group at position 4 on the fused bicyclic core. This substitution pattern places it within a class of intermediates extensively utilized in medicinal chemistry for the synthesis of kinase inhibitors, acid pump antagonists (APAs), and cannabinoid receptor ligands.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 871819-31-7
Cat. No. B3291308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
CAS871819-31-7
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CN=C2Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-6)5(3-11-7)8(12)13/h1-3,10H,(H,12,13)
InChIKeyZEWRFUSXXOPLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 871819-31-7): Core Scaffold Identity and Sourcing Profile


7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 871819-31-7) is a heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine (6-azaindole) family, featuring a chlorine atom at position 7 and a carboxylic acid group at position 4 on the fused bicyclic core . This substitution pattern places it within a class of intermediates extensively utilized in medicinal chemistry for the synthesis of kinase inhibitors, acid pump antagonists (APAs), and cannabinoid receptor ligands [1]. Commercially, the compound is typically supplied at ≥95% purity, with a molecular weight of 196.59 g/mol and molecular formula C₈H₅ClN₂O₂ . The concurrent presence of a halogen at C7 and a carboxylic acid at C4 renders it a bifunctional scaffold amenable to sequential derivatization—the acid handle for amide/ester formations and the chlorine for cross-coupling reactions—making it a strategic intermediate rather than a terminal pharmacologically optimized entity.

Why Generic Substitution Fails for 7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 871819-31-7): Structural Uniqueness Drives Divergent Reactivity and Predicted Biology


Substituting 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid with a close analog—such as the non-chlorinated parent acid, the 7-chloro variant lacking the carboxylic acid, or the 2,3-dimethyl-7-chloro analog—introduces non-trivial changes in both synthetic tractability and predicted biological profile. The 7-chloro substituent is essential for Pd-catalyzed cross-coupling diversification (e.g., Suzuki–Miyaura), as demonstrated on the closely related 7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold [1]. Removal of the chlorine ablates this key derivatization vector. Conversely, the C4 carboxylic acid is explicitly utilized in patent-exemplified amide bond formations to generate bioactive leads; exchanging it for a methyl ester, nitrile, or hydrogen alters the pharmacophore and precludes direct translation of structure–activity relationships (SAR) established in patented pyrrolopyridine derivative series [2]. Furthermore, in silico PASS (Prediction of Activity Spectra for Substances) analysis of the title compound predicts a multi-target activity signature that is the product of the intact 7-Cl / 4-COOH pharmacophore; any single-point modification would generate a different prediction landscape, underscoring that this specific substitution pattern cannot be interchanged with generic analogs without risking loss of the desired reactivity and predicted bioactivity profile [3].

Quantitative Evidence Guide: 7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 871819-31-7) vs. Closest Analog Comparators


Predicted Multi-Target Bioactivity Fingerprint: PASS In Silico Profiling vs. Structural Analogs

PASS (Prediction of Activity Spectra for Substances) computational analysis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid yields a predicted activity profile that is contingent on its full 7-Cl / 4-COOH substitution pattern [1]. The top predicted activities with probability-to-be-active (Pa) values >0.5 include: signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), protein kinase inhibitor (Pa = 0.620, Pi = 0.011), and antimycobacterial (Pa = 0.584, Pi = 0.001). A lower-confidence prediction for platelet-derived growth factor (PDGF) kinase inhibitor (Pa = 0.279, Pi = 0.263) is also returned. These Pa values reflect the probability that the compound would demonstrate the listed activity if tested experimentally. While direct PASS data for the non-chlorinated analog (1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid) or the 7-chloro-2,3-dimethyl analog are not publicly available, the well-established dependence of PASS predictions on the exact molecular fingerprint means that any alteration of the substitution pattern (e.g., removal of 7-Cl, addition of 2,3-dimethyl groups) would generate a quantitatively distinct activity spectrum—a class-level inference supported by the PASS methodology.

In silico prediction Activity spectra Kinase inhibition Drug discovery

Synthetic Diversifiability: Suzuki–Miyaura Cross-Coupling Reactivity Enabled by the 7-Chloro Substituent

The 7-chloro group on the pyrrolo[2,3-c]pyridine core is a demonstrated competent leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling. A dedicated methodology study on the closely related 7-chloro-1H-pyrrolo[2,3-c]pyridine (the decarboxylated analog) achieved efficient cross-coupling employing the XPhos-PdG2 precatalytic system at low catalyst loading [1]. While this study used the non-carboxylic acid variant, the electronic similarity of the pyridine ring and the identical 7-Cl substitution position support the class-level inference that 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid will exhibit comparable cross-coupling competence, provided the carboxylic acid is appropriately protected. In contrast, the non-chlorinated analog (1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid) lacks this key derivatization handle, and the 2,3-dimethyl-7-chloro analog introduces steric hindrance adjacent to the reactive site, potentially attenuating coupling efficiency.

Synthetic chemistry Cross-coupling Lead optimization Scaffold diversification

Amide Bond Derivatization at the C4 Carboxylic Acid: Patent-Exemplified Utility in Bioactive Lead Generation

The C4 carboxylic acid functionality is explicitly utilized in patent WO2005/121140A1, which describes the synthesis of pyrrolopyridine derivatives as cannabinoid receptor ligands [1]. In the patent, 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is employed as a key intermediate: it is converted to the corresponding acid chloride or directly coupled with amines (e.g., isobutylamine) to generate bioactive amide derivatives . This represents a direct, documented use of the exact compound (CAS 871819-31-7) in the construction of pharmacologically relevant molecules. The 7-chloro-2,3-dimethyl analog (CAS associated with BBV-45206006) also possesses a C4 carboxylic acid but introduces C2 and C3 methyl groups that alter the steric and electronic environment of the pyrrole ring, potentially affecting both the amide coupling kinetics and the downstream biological activity of the resulting amide products.

Medicinal chemistry Amide coupling Patent precedent Cannabinoid receptors

Predicted Selectivity Profile: Protein Kinase Inhibition Probability Relative to Broader Azaindole Family

Within the broader pyrrolopyridine (azaindole) family, variations in halogen and carboxyl substitution strongly modulate kinase inhibition profiles . The PASS prediction for 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid returns a protein kinase inhibitor Pa of 0.620 and a PDGF kinase inhibitor Pa of 0.279, suggesting a degree of selectivity among kinase subfamilies [1]. By class-level inference, the non-chlorinated parent acid (1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid) would be expected to exhibit a different kinase selectivity fingerprint due to the absence of the C7 chlorine, which alters hydrogen-bonding capacity and steric occupancy in the kinase ATP-binding pocket. The 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) has established kinase inhibitory activity across multiple targets, but the [2,3-c] regioisomer presents a distinct vector geometry that influences target binding; the 7-Cl / 4-COOH combination on the [2,3-c] scaffold is not replicated in any commercially common analog.

Kinase selectivity Computational prediction Azaindole scaffold Lead prioritization

Best Research and Industrial Application Scenarios for 7-Chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 871819-31-7)


Kinase Inhibitor Lead Generation: Exploiting Predicted Multi-Kinase Activity and Synthetic Tractability

The PASS-predicted protein kinase inhibitory activity (Pa = 0.620) combined with the synthetic versatility of the 7-Cl and 4-COOH handles [1] supports the use of this compound as a privileged starting scaffold in kinase inhibitor discovery. A medicinal chemistry team can employ the C4 carboxylic acid for rapid amide library synthesis while simultaneously using the C7 chlorine for Suzuki–Miyaura cross-coupling diversification, as demonstrated on the closely related 7-chloro-1H-pyrrolo[2,3-c]pyridine [2]. This orthogonal bifunctionality enables efficient SAR exploration around the pyrrolo[2,3-c]pyridine core in a single synthetic generation, reducing the number of linear synthetic steps compared to non-halogenated or mono-functional analogs.

Cannabinoid Receptor Ligand Development: Patent-Validated Intermediate for Amide-Derived Leads

Patent WO2005/121140A1 explicitly utilizes 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid as an intermediate in the synthesis of pyrrolopyridine amide derivatives with cannabinoid receptor modulatory activity [3]. A procurement group supporting a cannabinoid receptor program can directly follow the patent precedent for amide coupling (e.g., with isobutylamine, as described in the patent) to generate initial screening compounds, minimizing the synthetic development time required for first-tier SAR exploration.

Acid Pump Antagonist (P-CAB) Scaffold Optimization: Building on Class-Level Pyrolopyridine SAR

The 1H-pyrrolo[2,3-c]pyridine template has been validated as a core scaffold for potassium-competitive acid blockers (P-CABs), with multiple research groups reporting H⁺/K⁺-ATPase inhibitory activity [4]. Although the specific 7-Cl / 4-COOH derivative has not been reported in P-CAB assays, the scaffold identity and the predicted chloride peroxidase inhibitory activity (Pa = 0.657) [1] warrant its evaluation in gastric H⁺/K⁺-ATPase inhibition assays. The C7 chlorine offers a vector for modulating physicochemical properties (log D, solubility) that were identified as critical developability parameters in the optimization of prior clinical candidates such as AR-H047108 and AZD-0865.

Antimycobacterial Screening: Following a Computational Prediction with a Synthetically Accessible Scaffold

The PASS model predicts antimycobacterial activity with Pa = 0.584 and Pi = 0.001, indicating a relatively high probability of experimental confirmation with low expectation of false-positive prediction [1]. For an anti-tuberculosis drug discovery program, this compound presents a synthetically tractable entry point that is structurally distinct from common anti-TB chemotypes (e.g., fluoroquinolones, rifamycins). The orthogonal functional groups enable parallel library synthesis for rapid hit confirmation and expansion, a practical advantage for screening groups with limited synthetic capacity.

Quote Request

Request a Quote for 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.